2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N'-(4-isopropylbenzylidene)acetohydrazide

Description

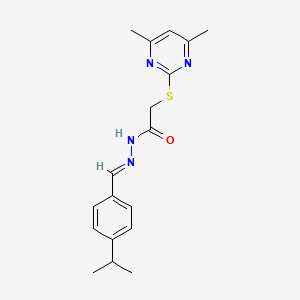

This compound belongs to the acetohydrazide class, characterized by a pyrimidinyl-thio backbone and a substituted benzylidene moiety. Its structure integrates a 4,6-dimethylpyrimidinyl group linked via a thioether bond to an acetohydrazide scaffold, further modified by a 4-isopropylbenzylidene substituent.

Properties

Molecular Formula |

C18H22N4OS |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C18H22N4OS/c1-12(2)16-7-5-15(6-8-16)10-19-22-17(23)11-24-18-20-13(3)9-14(4)21-18/h5-10,12H,11H2,1-4H3,(H,22,23)/b19-10+ |

InChI Key |

DJNCBIRXUCYVDQ-VXLYETTFSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=C(C=C2)C(C)C)C |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N’-(4-isopropylbenzylidene)acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4,6-dimethyl-2-thiopyrimidine, which is then reacted with acetohydrazide under controlled conditions. The final step involves the condensation of the resulting intermediate with 4-isopropylbenzaldehyde to form the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While the industrial production methods for this specific compound are not widely documented, similar compounds are often produced using large-scale batch reactors. These reactors allow for precise control of temperature, pressure, and reaction time, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N’-(4-isopropylbenzylidene)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazide moiety to hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives

Scientific Research Applications

2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N’-(4-isopropylbenzylidene)acetohydrazide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N’-(4-isopropylbenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thioether linkage and pyrimidine ring may interact with cellular components, leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The compound’s closest structural analogues differ in the substituent on the benzylidene group. Key comparisons include:

Key Observations :

- Polar substituents (e.g., hydroxy, methoxy) increase water solubility but may reduce bioavailability .

Antimicrobial Activity

Studies on pyrimidinyl-thioacetohydrazides highlight substituent-dependent efficacy:

Insights :

- Electron-withdrawing groups (e.g., amino, hydroxy) enhance hydrogen bonding with microbial targets .

- Bulky substituents (e.g., isopropyl) may sterically hinder binding but improve lipid bilayer interaction .

Herbicidal Activity (Ancillary Data)

Pyrimidinyl-thio derivatives like oxasulfuron (CAS 144651-06-9) demonstrate herbicidal applications via acetolactate synthase inhibition .

Biological Activity

2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N'-(4-isopropylbenzylidene)acetohydrazide is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with an appropriate hydrazone precursor. The reaction conditions often include the use of solvents such as ethanol and catalysts that facilitate the formation of the hydrazide linkage.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of pyrimidine and hydrazide derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. The evaluation methods commonly used include:

- Agar diffusion method : Used to assess the inhibition zones against various microbial strains.

- Broth dilution method : Determines the minimum inhibitory concentration (MIC) required to inhibit microbial growth.

Table 1 summarizes findings from relevant studies on related compounds:

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Compound A | 32 | 64 |

| Compound B | 16 | 32 |

| This compound | TBD | TBD |

Structure-Activity Relationship (SAR)

The biological activity of these compounds is often linked to their structural features. For instance, variations in substituents on the benzene ring significantly influence their antimicrobial potency. The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and interaction with microbial targets.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study published in Pharmaceutical Research examined several hydrazone derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the pyrimidine moiety enhanced activity against Gram-positive bacteria. -

Case Study on Antifungal Properties :

Another investigation focused on antifungal activities against Candida albicans. The study found that certain derivatives exhibited potent antifungal effects comparable to established antifungal agents like fluconazole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.